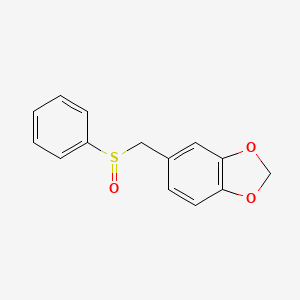
1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide is an organic compound that features a benzodioxole ring fused with a phenyl sulfoxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the oxidation process, ensuring high conversion rates and product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: 1,3-Benzodioxol-5-ylmethyl phenyl sulfone
Reduction: 1,3-Benzodioxol-5-ylmethyl phenyl sulfide
Substitution: Depending on the nucleophile, products can vary widely, including amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide involves its interaction with specific molecular targets. The sulfoxide group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxol-5-ylmethyl phenyl sulfide: The reduced form of the sulfoxide, with different reactivity and biological properties.
1,3-Benzodioxol-5-ylmethyl phenyl sulfone:
Benzodioxole derivatives: Compounds with similar benzodioxole rings but different functional groups, offering a range of chemical and biological activities.
Uniqueness: 1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining structural integrity sets it apart from other related compounds.
Eigenschaften
CAS-Nummer |
55815-82-2 |
|---|---|
Molekularformel |
C14H12O3S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
5-(benzenesulfinylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H12O3S/c15-18(12-4-2-1-3-5-12)9-11-6-7-13-14(8-11)17-10-16-13/h1-8H,9-10H2 |
InChI-Schlüssel |
AUIUSBNFCZAULP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CS(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















